(2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.6187 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Mechanism of Action
Target of Action
The primary target of (2s,5s)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is currently unknown. The compound is a chemical intermediate , and its specific targets may depend on the final compound it is used to synthesize.
Result of Action
As a chemical intermediate, its effects would be largely determined by the final compound it is used to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 5-position of the piperidine ring.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor technology, which allows for precise control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid: Similar structure but without the hydrochloride salt form.
(2R,5R)-5-Hydroxy-2-piperidinecarboxylic acid: Enantiomer with different stereochemistry.
(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid methyl ester: Ester derivative with different solubility and reactivity properties.
Uniqueness
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its free base or ester derivatives.
Properties
IUPAC Name |
(2S,5S)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHYCCWEJZJLHW-FHAQVOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@H]1O)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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